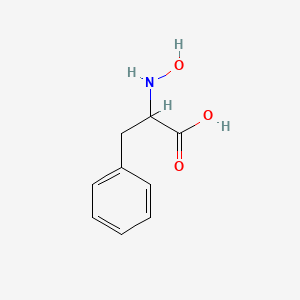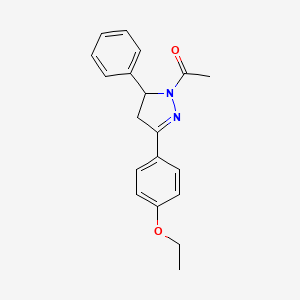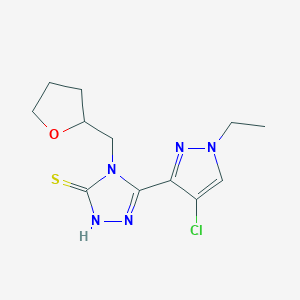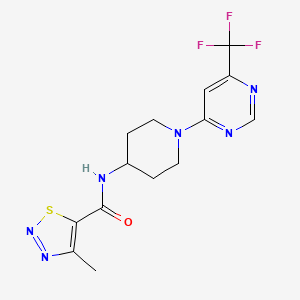
2-(Hydroxyamino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyamino)-3-phenylpropanoic acid, also known as L-3,4-dihydroxyphenylalanine hydroxylase (L-DOPA) or levodopa, is an amino acid that is commonly used in the treatment of Parkinson's disease. L-DOPA is a precursor to dopamine, a neurotransmitter that is essential for the proper functioning of the brain. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
作用機序
L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is a neurotransmitter that is essential for the proper functioning of the brain. Dopamine is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons in the brain leads to a decrease in dopamine levels, which results in the symptoms of Parkinson's disease. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
L-DOPA has several biochemical and physiological effects. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is involved in the regulation of movement, mood, and motivation. L-DOPA also increases the levels of other neurotransmitters, such as norepinephrine and epinephrine, which can have beneficial effects on mood and cognitive function.
実験室実験の利点と制限
L-DOPA has several advantages and limitations for lab experiments. One advantage is that L-DOPA is readily available and relatively inexpensive. L-DOPA is also easy to administer and has a well-established safety profile. One limitation is that L-DOPA can have variable effects on different individuals, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for the study of L-DOPA. One direction is the development of new and improved formulations of L-DOPA that can improve its effectiveness and reduce its side effects. Another direction is the study of L-DOPA in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Finally, there is a need for further research into the mechanisms of action of L-DOPA, which can help to identify new targets for the treatment of neurological disorders.
合成法
L-DOPA can be synthesized from the amino acid phenylalanine. The first step in the synthesis of L-DOPA is the hydroxylation of phenylalanine to form L-tyrosine. L-tyrosine is then decarboxylated to form dopamine. Finally, dopamine is hydroxylated to form L-DOPA.
科学的研究の応用
L-DOPA has been extensively studied for its use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA has also been studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia.
特性
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)
![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)